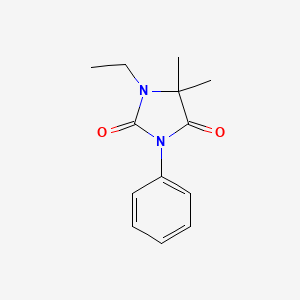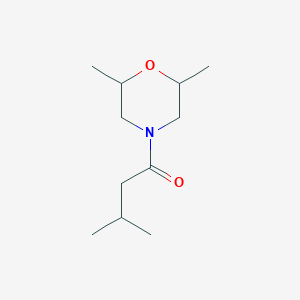
N-quinolin-3-yl-1H-indazole-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-quinolin-3-yl-1H-indazole-7-carboxamide, commonly known as QNZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the class of indazole carboxamides that have been extensively studied for their biological properties.
作用机制
QNZ exerts its biological effects by inhibiting the activity of IKK, a kinase that phosphorylates IκB, leading to the activation of NF-κB. Inhibition of IKK by QNZ prevents the phosphorylation of IκB, thereby preventing the translocation of NF-κB to the nucleus and subsequent activation of pro-inflammatory genes. QNZ also inhibits the activity of PAK1, a kinase that plays a crucial role in cell migration and invasion.
Biochemical and Physiological Effects:
QNZ has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. QNZ has been reported to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. QNZ has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. In addition, QNZ has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
QNZ has several advantages for lab experiments, including its high potency, selectivity, and stability. QNZ is also readily available and can be easily synthesized in the laboratory. However, QNZ has some limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential.
未来方向
Several future directions can be explored to enhance the therapeutic potential of QNZ. One possible direction is to develop QNZ analogs with improved solubility and bioavailability. Another direction is to investigate the potential of QNZ in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of QNZ and its potential side effects in humans.
Conclusion:
In conclusion, QNZ is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ exhibits anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. QNZ exerts its biological effects by inhibiting the activity of IKK and PAK1. QNZ has several advantages for lab experiments, including its high potency, selectivity, and stability. However, QNZ has some limitations, including its poor solubility in water and low bioavailability. Several future directions can be explored to enhance the therapeutic potential of QNZ.
合成方法
The synthesis of QNZ involves the reaction of 3-aminopyridine-2-carboxylic acid with 4-chloro-3-formylquinoline in the presence of a base. The reaction leads to the formation of the intermediate, which is then treated with hydrazine hydrate to yield QNZ. The purity of QNZ can be enhanced by recrystallization from a suitable solvent.
科学研究应用
QNZ has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. QNZ has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. QNZ has also been reported to induce apoptosis in cancer cells by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in cell survival and proliferation.
属性
IUPAC Name |
N-quinolin-3-yl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17(14-6-3-5-12-9-19-21-16(12)14)20-13-8-11-4-1-2-7-15(11)18-10-13/h1-10H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYERRCZNUMFBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC4=C3NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)
![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate](/img/structure/B7561341.png)
![6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)
![N-(4-chlorophenyl)-3-{[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzenesulfonamide](/img/structure/B7561349.png)
![N-(3-chloro-4-methylphenyl)-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7561352.png)

![5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561366.png)
![1-acetyl-6-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7561388.png)
![5-(1,3-benzoxazol-2-ylsulfanylmethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561396.png)